molecular formula C35H52N2O3S B11464617 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](thiophen-2-ylmethyl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](thiophen-2-ylmethyl)amino}cyclohexanecarboxamide

Cat. No.: B11464617
M. Wt: 580.9 g/mol
InChI Key: XFIQFCSDHQOCHI-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a thiophene ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohexyl structure, followed by the introduction of the hydroxyphenyl and thiophene groups through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine: Potential applications in medicine include its use as an antioxidant or anti-inflammatory agent. The presence of the hydroxyphenyl group indicates it may have free radical scavenging properties.

Industry: In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can donate electrons, making it a potential antioxidant. The thiophene ring can participate in π-π interactions, which may influence its binding to proteins or other biomolecules. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

  • N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide
  • N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide

Uniqueness: The presence of the thiophene ring in N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide distinguishes it from similar compounds. This ring can enhance the compound’s electronic properties and its ability to participate in specific chemical reactions, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C35H52N2O3S

Molecular Weight

580.9 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(thiophen-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C35H52N2O3S/c1-33(2,3)28-22-25(23-29(31(28)39)34(4,5)6)17-18-30(38)37(24-27-16-13-21-41-27)35(19-11-8-12-20-35)32(40)36-26-14-9-7-10-15-26/h13,16,21-23,26,39H,7-12,14-15,17-20,24H2,1-6H3,(H,36,40)

InChI Key

XFIQFCSDHQOCHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2=CC=CS2)C3(CCCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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